molecular formula C12H11NO3 B7813979 3-Cinnamoyloxazolidin-2-one

3-Cinnamoyloxazolidin-2-one

Cat. No.: B7813979
M. Wt: 217.22 g/mol
InChI Key: MZFIOCKXBSMAKY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cinnamoyloxazolidin-2-one is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

3-Cinnamoyloxazolidin-2-one derivatives have shown promise as antibacterial agents. Studies reveal their effectiveness in inhibiting bacterial protein synthesis, which is crucial in treating multidrug-resistant Gram-positive bacterial infections. This is evident in compounds like U-100592 and U-100766, which have demonstrated potent in vitro and in vivo activities against strains of staphylococci, streptococci, and enterococci, comparable to vancomycin (Brickner et al., 1996). Additionally, new 3-oxazolidin-2-one analogues have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Jesús Córdova-Guerrero et al., 2014).

Synthetic Organic Chemistry

The oxazolidin-2-one ring, which includes this compound, is a popular framework in synthetic organic chemistry, particularly in the construction of diverse and biologically active molecules. Its application extends to serving as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).

Anticancer Properties

Some derivatives of this compound have displayed potential as anti-cancer agents. For example, 2-methoxycinnamaldehyde, a component of Cinnamomum verum, has been evaluated for its anticancer effects in hepatocellular carcinoma cells, showing suppression of proliferation and induction of apoptosis (Perng et al., 2016).

Enzyme Inhibition and Kinetic Modeling

This compound derivatives have been used to inhibit enzymes like human protein kinase CK2, making them significant in the development of drugs targeting specific enzymes. This includes the synthesis and evaluation of new derivatives as potential inhibitors (Chekanov et al., 2014).

Applications in Drug Design and Development

These compounds have been instrumental in drug design due to their unique structures and activities. The synthesis of novel oxazolidinones with improved safety profiles, like MRX-I, demonstrates their potential in developing new antibiotics with reduced adverse effects (Gordeev & Yuan, 2014).

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFIOCKXBSMAKY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)N1C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cinnamoyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Cinnamoyloxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-Cinnamoyloxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-Cinnamoyloxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Cinnamoyloxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-Cinnamoyloxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.